(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group at the 4-position and a nitrophenyl group at the 3-position of the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide typically involves the reaction of 4-methoxynaphthalen-1-amine with 3-(4-nitrophenyl)acryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of (E)-N-(4-hydroxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide.
Reduction: Formation of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-aminophenyl)acrylamide.
Substitution: Formation of various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The methoxynaphthalene moiety may interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-aminophenyl)acrylamide
- (E)-N-(4-hydroxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide
- (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-chlorophenyl)acrylamide
Uniqueness
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both a methoxynaphthalene and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-26-19-12-11-18(16-4-2-3-5-17(16)19)21-20(23)13-8-14-6-9-15(10-7-14)22(24)25/h2-13H,1H3,(H,21,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUAUEMQRLZSRG-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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